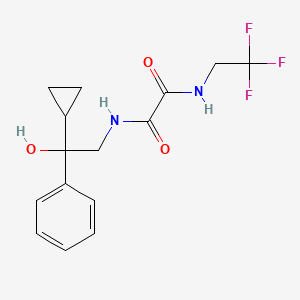

N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(2,2,2-trifluoroethyl)oxalamide

Descripción

Propiedades

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N'-(2,2,2-trifluoroethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F3N2O3/c16-15(17,18)9-20-13(22)12(21)19-8-14(23,11-6-7-11)10-4-2-1-3-5-10/h1-5,11,23H,6-9H2,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWAHUIJZQDDPNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)C(=O)NCC(F)(F)F)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 408.43 g/mol. The presence of cyclopropyl and trifluoroethyl groups contributes to its unique pharmacological profile. The oxalamide backbone is known for its ability to interact with various biological targets, making this compound a candidate for further investigation in drug development.

| Property | Value |

|---|---|

| Molecular Formula | C21H24F3N2O4 |

| Molecular Weight | 408.43 g/mol |

| CAS Number | 1704580-75-5 |

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The hydroxyl group facilitates hydrogen bonding, which may enhance binding affinity to target proteins. Additionally, the trifluoroethyl group can influence lipophilicity and membrane permeability, potentially enhancing bioavailability and efficacy.

Biological Activity

Research indicates that this compound exhibits various biological activities:

-

Antitumor Activity : Preliminary studies suggest that compounds with oxalamide structures can show significant antitumor properties. For instance, related oxalamides have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties.

- Case Study : In vitro assays have shown that oxalamides can inhibit cell proliferation in breast cancer cell lines (MCF-7), with IC50 values indicating effective cytotoxicity at micromolar concentrations.

- Anti-inflammatory Effects : Some derivatives of oxalamides have been reported to modulate inflammatory pathways. This activity could be attributed to the compound's ability to inhibit pro-inflammatory cytokines or enzymes involved in the inflammatory response.

- Neuroprotective Properties : There is emerging evidence that compounds with similar structures may protect neuronal cells from oxidative stress and apoptosis, highlighting potential applications in neurodegenerative diseases.

Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

- In Vitro Studies : A study on oxalamide derivatives indicated enhanced antitumor activity correlated with structural modifications. The introduction of cyclopropyl and trifluoroethyl groups was associated with increased potency against certain cancer cell lines .

- Structure-Activity Relationship (SAR) : Research has shown that modifications in the oxalamide structure can significantly affect biological activity. The presence of bulky groups like cyclopropyl can enhance selectivity towards specific biological targets compared to simpler analogs .

Métodos De Preparación

Stepwise Amidation Using Oxalyl Chloride

A widely employed method involves reacting oxalyl chloride with primary or secondary amines to form mono- or bis-amide intermediates. For asymmetric oxalamides, the protocol typically proceeds as follows:

- Formation of Monoamide Chloride : Oxalyl chloride reacts with one equivalent of the first amine (e.g., 2-cyclopropyl-2-hydroxy-2-phenylethylamine) in an anhydrous solvent (e.g., tetrahydrofuran or dichloromethane) under inert atmosphere.

- Secondary Amidation : The resulting monoamide chloride intermediate is treated with the second amine (e.g., 2,2,2-trifluoroethylamine) in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts.

Example Protocol :

- Step 1 : Oxalyl chloride (1.0 equiv) is added dropwise to a cooled (0°C) solution of 2-cyclopropyl-2-hydroxy-2-phenylethylamine (1.0 equiv) in dry THF. The mixture is stirred at room temperature for 2 hours, yielding the monoamide chloride.

- Step 2 : 2,2,2-Trifluoroethylamine (1.1 equiv) and triethylamine (2.2 equiv) are added to the monoamide chloride solution. The reaction is stirred overnight, followed by extraction and crystallization from ethanol/water (4:1).

Key Considerations :

- Solvent Choice : Polar aprotic solvents (THF, DCM) enhance reaction rates by stabilizing ionic intermediates.

- Temperature Control : Exothermic reactions during oxalyl chloride addition necessitate cooling to prevent side reactions.

- Purification : Crystallization or column chromatography is critical to isolate the pure product, given the structural complexity.

Diethyl Oxalate-Mediated Synthesis

Diethyl oxalate serves as a milder alternative to oxalyl chloride, particularly for acid-sensitive substrates. The reaction proceeds via sequential transesterification and amidation:

- Monoamide Ester Formation : Diethyl oxalate reacts with one equivalent of 2-cyclopropyl-2-hydroxy-2-phenylethylamine, yielding a monoamide monoester.

- Secondary Amidation : The monoester intermediate undergoes aminolysis with 2,2,2-trifluoroethylamine under reflux conditions.

Example Protocol :

- Step 1 : Diethyl oxalate (1.0 equiv) and 2-cyclopropyl-2-hydroxy-2-phenylethylamine (1.0 equiv) are combined in ethanol at 0°C. After 5 hours at room temperature, the monoamide monoester precipitates (yield: ~85%).

- Step 2 : The monoester is refluxed with 2,2,2-trifluoroethylamine (1.2 equiv) in methanol for 12 hours. The product is isolated via rotary evaporation and recrystallized from hexane/ethyl acetate (3:1).

Advantages :

- Avoids handling corrosive oxalyl chloride.

- Ethanol or methanol solvents facilitate easy isolation of intermediates.

Transition Metal-Catalyzed Coupling

Copper(I) iodide-catalyzed reactions have been reported for symmetric oxalamides, offering high yields under mild conditions. For asymmetric variants, this method requires precise stoichiometric control:

Example Protocol :

- A mixture of oxalyl chloride (1.0 equiv), 2-cyclopropyl-2-hydroxy-2-phenylethylamine (1.0 equiv), and 2,2,2-trifluoroethylamine (1.0 equiv) is reacted in toluene with CuI (15 mol%) and ethylenediamine (30 mol%) at 80°C for 18 hours. The product is isolated via filtration and washed with cold diethyl ether (yield: ~78%).

Limitations :

- Limited applicability to sterically hindered amines.

- Requires rigorous exclusion of moisture.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Oxalyl Chloride | 85–91 | >98 | High reactivity, short reaction times | Corrosive reagents, HCl gas evolution |

| Diethyl Oxalate | 78–89 | 95–97 | Mild conditions, easy workup | Longer reaction times, lower yields |

| Copper-Catalyzed | 75–80 | 90–94 | Ambient temperature compatibility | Sensitivity to stoichiometry, cost |

Challenges and Optimization Strategies

Steric Hindrance Mitigation

The 2-cyclopropyl-2-hydroxy-2-phenylethyl group imposes significant steric bulk, necessitating:

Fluorinated Amine Reactivity

2,2,2-Trifluoroethylamine’s electron-withdrawing trifluoromethyl group reduces nucleophilicity. Solutions include:

- Pre-Activation : Converting the amine to its lithium or magnesium salt prior to reaction.

- Solvent Optimization : Using polar aprotic solvents (e.g., DMF) to enhance solubility and reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.